Tris(4-isopropylphenyl) phosphate
Overview
Description
Tris(4-isopropylphenyl) phosphate, with the chemical formula C27H33O4P and CAS registry number 68937-41-7, is a compound known for its flame retardant properties . This colorless to pale yellow liquid is commonly used as a plasticizer and flame retardant in various applications, including electronics, textiles, and construction materials . It acts as a flame retardant by releasing phosphoric acid during combustion, which dilutes the flammable gases and inhibits the spread of fire .
Mechanism of Action
Target of Action
Tris(4-isopropylphenyl) phosphate (TIPP) is a complex compound with multiple potential targets. It’s often used as a flame retardant and in lubricants and hydraulic fluids .
Mode of Action
As an organophosphate, TIPP is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Result of Action
As a flame retardant, TIPP can help prevent or slow the spread of fire . In the context of lubricants and hydraulic fluids, TIPP can reduce friction and wear, improving the efficiency and lifespan of mechanical systems .
Action Environment
The action, efficacy, and stability of TIPP can be influenced by various environmental factors. For example, TIPP is used in a variety of materials and products, including construction and building materials, electronic equipment, and automotive care products . The specific environment in which TIPP is used can impact its effectiveness and stability. For instance, TIPP’s flame retardant properties may be more effective in certain types of materials compared to others .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-isopropylphenyl) phosphate can be synthesized from 4-isopropylphenol through a multi-step process . The synthesis involves the reaction of 4-isopropylphenol with potassium phosphate and diphenyl diselenide in dimethyl sulfoxide and toluene under an inert atmosphere at 60°C for 4 hours . This is followed by the addition of hydrogen peroxide at room temperature for 30 minutes . The reaction mixture is then extracted with ethyl acetate and purified by column chromatography to obtain the product with a yield of 87% .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of phosphoric acid with 4-isopropylphenol . This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(4-isopropylphenyl) phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.
Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Major Products: The major products formed from these reactions include phosphoric acid derivatives and various substituted phenyl phosphates .
Scientific Research Applications
Tris(4-isopropylphenyl) phosphate has a wide range of applications in scientific research :
Comparison with Similar Compounds
- Trixylenyl phosphate
- Tris(3,4-dimethylphenyl) phosphate
- Tri-p-cresyl phosphate
- o-Isopropylphenyl diphenyl phosphate
Uniqueness: Tris(4-isopropylphenyl) phosphate is unique due to its specific structure, which provides excellent flame retardant properties while maintaining stability and compatibility with various materials . Its ability to release phosphoric acid during combustion makes it particularly effective in inhibiting the spread of fire .
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26967-76-0, 2502-15-0 | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(p-isopropylphenyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tris(4-isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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